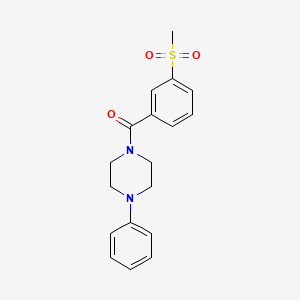![molecular formula C13H11F3N6O B2411720 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole CAS No. 477709-60-7](/img/structure/B2411720.png)
1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a tetraazole derivative, which contains a 1H-pyrazol-4-yl group and a 4-methoxyphenyl group. Tetraazoles are a class of compounds known for their high nitrogen content and have been studied for potential use in pharmaceuticals and as energetic materials . The 1H-pyrazol-4-yl group is a common motif in medicinal chemistry, known for its bioisosteric properties . The 4-methoxyphenyl group is a common substituent in organic chemistry, often contributing to the lipophilicity and thus the bioavailability of a compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetraazole ring, the 1H-pyrazol-4-yl group, and the 4-methoxyphenyl group. The trifluoromethyl group attached to the pyrazole ring would be a strong electron-withdrawing group, likely impacting the electronic properties of the molecule .Chemical Reactions Analysis
As a tetraazole derivative, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitution or addition reactions at the tetraazole ring . The presence of the trifluoromethyl group could also make the compound susceptible to reactions involving this group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the compound’s polarity . The methoxy group could contribute to the compound’s lipophilicity .Scientific Research Applications
Chemical Modification and Pharmacological Potential
- Pyrazole and 1,2,4-triazole derivatives, including structures like 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole, are significant in modern medicine due to their chemical modification potential and pharmacological properties. The combination of 1,2,4-triazole and pyrazole in one molecule increases the likelihood of interaction with various biological targets, making them scientifically attractive for drug development (Fedotov et al., 2022).
Anticancer and Antibacterial Properties
- Some 1,2,4-triazole derivatives containing pyrazole and tetrazole rings have been shown to possess anticancer and antibacterial properties. This includes activity against various human tumor cell lines and significant antibacterial activity against both gram-positive and gram-negative bacteria (Khanage et al., 2011).
Catalysts in Chemical Reactions
- Compounds with pyrazolyl–triazolyl donor ligands, similar in structure to the chemical , have been used as catalysts in hydroamination reactions. These compounds demonstrate the versatility of such structures in catalytic applications (Hua et al., 2012).
Antimicrobial and Antifungal Agents
- A variety of pyrazole and triazole derivatives, including similar structures, have been evaluated for their antimicrobial and antifungal properties. These compounds have shown a broad spectrum of activity and are considered promising candidates for developing new antimicrobial agents (Bhat et al., 2016), (Emmadi et al., 2015).
Antitubercular Agents
- Novel pyrazolo-triazole hybrids have been identified as potential antitubercular agents. This highlights the potential of such compounds in the treatment of tuberculosis and related diseases (Nayak et al., 2016).
Optoelectronic Applications
- Pyrazole-1,2,3-triazole hybrids have been investigated for their suitability in optoelectronic devices. These compounds have shown potential in applications such as semiconductor thin films, indicating their utility beyond pharmaceutical uses (Azab et al., 2021).
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N6O/c1-21-7-10(11(18-21)13(14,15)16)12-17-19-20-22(12)8-3-5-9(23-2)6-4-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOVCFMNMPAVDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



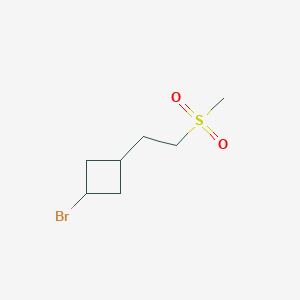
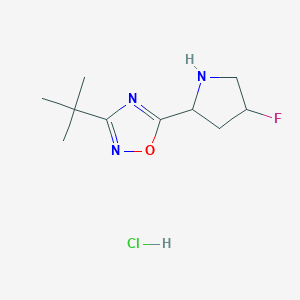
![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2411648.png)
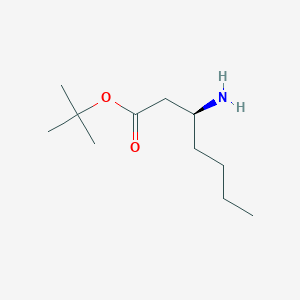
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)
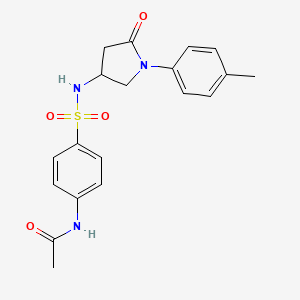
![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2411652.png)
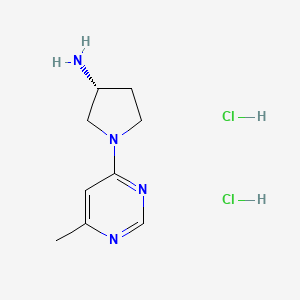
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2411656.png)

